イソサキサリン

概要

説明

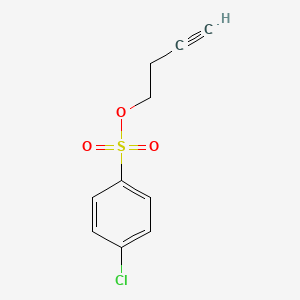

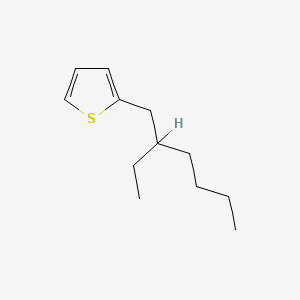

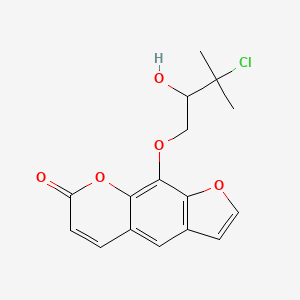

Isosaxalin is a natural product isolated from Murraya koeningii. It belongs to the phenylpropanoids and coumarins class of compounds. Its chemical formula is C16H15ClO5, with a molecular weight of 322.74 .

Synthesis Analysis

Isosaxalin can be synthesized through various methods. One commonly researched route involves the (3 + 2) cycloaddition reaction of an alkyne (dipolarophile) with a nitrile oxide (dipole). Metal-catalyzed reactions are often used, but there is growing interest in developing metal-free synthetic routes to overcome drawbacks associated with metal catalysts .Molecular Structure Analysis

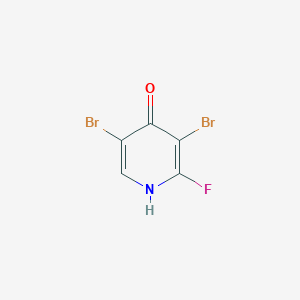

The molecular structure of Isosaxalin consists of a five-membered heterocyclic ring containing chlorine and oxygen atoms. It has a phenylpropanoid core with additional functional groups .Chemical Reactions Analysis

Isosaxalin can participate in various chemical reactions due to its functional groups. These reactions may include esterification, hydrolysis, and oxidation .Physical and Chemical Properties Analysis

科学的研究の応用

抗腫瘍活性

イソサキサリン誘導体は、癌研究の分野で有望な結果を示しています . 抗癌作用を示すことが判明しており、新規抗癌剤の開発のための候補物質となっています .

抗菌活性

イソサキサリンとその誘導体は、抗菌作用を持つことが判明しています . これは、新しい抗菌剤の開発のための候補物質となっています .

抗炎症活性

イソサキサリンは、抗炎症作用を示すことが判明しています . これは、炎症性疾患の治療薬の開発に使用できることを示唆しています .

抗糖尿病活性

イソサキサリン誘導体は、抗糖尿病作用を示すことが判明しています . これは、糖尿病の治療薬の開発に使用できることを示唆しています .

心臓血管活性

イソサキサリンとその誘導体は、心臓血管研究の分野で可能性を示しています . 心臓血管作用を示すことが判明しており、心臓血管疾患の治療薬の開発における可能性を示唆しています .

医薬品化学における用途

イソサキサリンは、1位と2位に酸素原子と窒素原子を持つ5員環のヘテロ環式化合物です . そのユニークな構造は、生体活性化学物質の合成法において、貴重な中間体となっています . これは、医薬品化学において特に有用です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Isosaxalin, a natural product isolated from Murraya koeningii , is known to have melanin biosynthesis inhibitory activities It’s worth noting that compounds from the same class, isoxazolines, work by selective inhibition of gaba- and glutamate-gated chloride channels .

Mode of Action

Isoxazolines work by selective inhibition of GABA- and glutamate-gated chloride channels, leading to hyper-excitation and death of the flea or tick . This might provide some insight into the possible mode of action of Isosaxalin.

Biochemical Pathways

Given its melanin biosynthesis inhibitory activities , it can be inferred that Isosaxalin may interfere with the biochemical pathways involved in melanin synthesis.

Result of Action

Given its melanin biosynthesis inhibitory activities , it can be inferred that Isosaxalin may lead to a decrease in melanin production at the cellular level.

特性

IUPAC Name |

9-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNTVHKCIBWHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate](/img/structure/B1630326.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)